2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde
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Overview
Description
2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde is a quinoline derivative known for its diverse applications in scientific research. Quinoline derivatives are well-known for their biological and pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with 4-methoxybenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as sodium carbonate in a suitable solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline-3-methanol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of quinoline derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying biological pathways involving quinoline derivatives.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives like 2-chloroquinoline-3-carbaldehyde and 6-methoxyquinoline-3-carbaldehyde. Compared to these, 2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde offers unique properties due to the presence of the 4-methoxyphenylmethoxy group, which can enhance its biological activity and specificity .
Properties
CAS No. |
1180526-41-3 |
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Molecular Formula |
C18H14ClNO3 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde |
InChI |
InChI=1S/C18H14ClNO3/c1-22-15-4-2-12(3-5-15)11-23-16-6-7-17-13(9-16)8-14(10-21)18(19)20-17/h2-10H,11H2,1H3 |
InChI Key |
KKXALDMALFRENU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=CC(=C(N=C3C=C2)Cl)C=O |
Origin of Product |
United States |
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